3,4-dichloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-11-4-3-10(8-12(11)18)16(22)21-9-13-15(20-6-5-19-13)14-2-1-7-23-14/h1-8H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYVTORZCPGFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dichloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a dichlorobenzamide core linked to a furan-pyrazine moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.
Antitumor Activity
Recent research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For example:
| Cell Line | IC50 (μM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These values indicate a potent effect on tumor cell growth, suggesting potential for further development as anticancer agents .
Antiviral Properties
Compounds containing furan and pyrazine structures have been reported to exhibit antiviral activity. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells. This highlights the versatility of the compound's biological activity beyond anticancer effects .
Case Studies
- Antitumor Efficacy : A study evaluated the effect of this compound on various cancer cell lines, demonstrating significant cytotoxic effects at low concentrations, which were more pronounced in two-dimensional culture assays compared to three-dimensional assays .
- Mechanistic Insights : Another investigation focused on the molecular interactions of similar compounds with DNA, revealing that they bind within the minor groove of DNA, potentially disrupting replication and transcription processes critical for cancer cell survival .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Solubility : Moderate solubility in organic solvents, which is advantageous for formulation in drug delivery systems.
- Stability : Exhibits stability under physiological conditions, making it suitable for therapeutic applications.
Scientific Research Applications
Structure
The molecular structure of 3,4-dichloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide can be depicted as follows:
- Molecular Formula: CHClNO
- Molecular Weight: 348.19 g/mol
Antiviral Activity
Recent studies have highlighted the potential of compounds similar to this compound in antiviral applications. For instance, derivatives containing furan and pyrazine moieties have shown promising activity against various viral strains, including HIV and influenza viruses. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance antiviral potency .
Anticancer Properties
Research indicates that this compound exhibits anticancer properties, particularly against androgen receptor-dependent cancers such as prostate cancer. Its mechanism involves the modulation of nuclear receptors, which play a crucial role in cancer cell proliferation .
Neuroprotective Effects
Preliminary investigations suggest that compounds with similar structures may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The presence of furan and pyrazine rings is believed to contribute to their ability to cross the blood-brain barrier .
Inhibition of Enzymatic Activity
Studies have also shown that this compound can inhibit specific enzymes linked to disease pathology. For example, it has been evaluated for its inhibitory effects on β-glucuronidases, which are involved in drug metabolism and gastrointestinal toxicity .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Condition | IC (µM) | Reference |
|---|---|---|---|
| Antiviral | HIV | 0.02 | |
| Anticancer | Prostate Cancer | 0.35 | |
| Enzyme Inhibition | β-glucuronidase | 0.96 |
Table 2: Structure-Activity Relationship Insights
| Modification | Change Made | Effect on Activity |
|---|---|---|
| Chlorination | Added Cl at position 4 | Increased potency against cancer |
| Furan Substitution | Replaced with thiophene | Enhanced antiviral activity |
| Pyrazine Variation | Altered side chain | Improved neuroprotective effects |
Case Study 1: Antiviral Efficacy
A study conducted by Zhang et al. demonstrated that compounds similar to this compound showed significant inhibition of HIV replication in vitro, with an IC value of 0.02 µM. The research emphasized the importance of structural modifications in enhancing antiviral activity .
Case Study 2: Cancer Treatment
In a clinical trial assessing the efficacy of furan-pyrazine derivatives on prostate cancer cells, it was found that the compound significantly inhibited cell growth at concentrations as low as 0.35 µM. This study highlighted its potential as a therapeutic agent for androgen receptor-targeted therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,4-Dichloro-N-(1,1-dimethylprop-2-ynyl)benzamide
- Structure : Differs in the substituent on the benzamide nitrogen, featuring a 1,1-dimethylprop-2-ynyl group instead of the pyrazine-furan moiety.
- Properties: Molecular Formula: C₁₂H₁₁Cl₂NO (vs. C₁₇H₁₂Cl₂N₃O₂ for the target compound). CAS Number: 24911-40-6.
AH-7921 (3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide)
- Structure: Shares the 3,4-dichlorobenzamide core but replaces the pyrazine-furan group with a dimethylaminocyclohexylmethyl chain.
- Properties :
- Bioactivity: AH-7921 is a synthetic opioid receptor agonist, indicating that benzamide derivatives with lipophilic substituents (e.g., cyclohexyl) can interact with central nervous system targets. This contrasts with the target compound’s heteroaromatic substituents, which may favor different binding profiles .
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structure : Contains a benzamide core with a trifluoromethyl group and a 3-isopropoxyphenyl substituent.
- Application : A fungicide used in agriculture, demonstrating that electron-withdrawing groups (e.g., trifluoromethyl) enhance pesticidal activity. The target compound’s dichloro and furan substituents may similarly influence electronic properties but with distinct biological targets .
N-(Cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide
- Structure : Shares a pyrazine ring but substitutes furan with a 5-methyl-1,2,4-oxadiazole group. The benzamide core also features bis(trifluoromethyl) groups.
- Synthesis : Prepared via multistep reactions involving nucleophilic substitutions and cyclizations, underscoring the complexity of modifying pyrazine-based benzamides.
Structural and Functional Analysis
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability and receptor binding but may reduce solubility.
- Heterocyclic moieties (pyrazine, furan, oxadiazole) influence π-π stacking and hydrogen-bonding interactions, critical for target engagement .
Bioactivity Trends :
- Lipophilic substituents (e.g., cyclohexyl in AH-7921) correlate with CNS activity, while polar heterocycles (e.g., pyrazine-furan in the target compound) may favor alternative targets .
Q & A
Basic: What are the common synthetic routes for 3,4-dichloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. For example, analogous benzamide derivatives are synthesized via:
- Step 1: Formation of the pyrazine-furan core through Pd-catalyzed cross-coupling or condensation reactions.
- Step 2: Introduction of the benzamide group via amide bond formation using coupling reagents like EDCI/HOBt.
- Step 3: Chlorination at the 3,4-positions of the benzamide using Cl₂ or SOCl₂ under controlled conditions.
Characterization:
Intermediates are purified via column chromatography and confirmed using:
- ¹H/¹³C NMR to verify substituent positions and integration ratios.
- TLC for monitoring reaction progress .
- Mass spectrometry (HRMS/ESI-MS) for molecular weight confirmation.
Basic: Which spectroscopic and crystallographic methods are employed for structural elucidation?
Methodological Answer:
- X-ray crystallography is critical for resolving the 3D conformation. Software like SHELX is used for refinement, with parameters such as R-factor (<0.05) and data-to-parameter ratios (>10:1) ensuring accuracy .
- FT-IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- NMR (¹H, ¹³C, DEPT-135) assigns proton environments and confirms regioselectivity of substituents.
Advanced: How can researchers design experiments to assess biological activity against specific targets?
Methodological Answer:
- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like dihydropteroate synthase or kinases.
- In Vitro Assays:
- Control Experiments: Include structurally related derivatives (e.g., 3,4-dichloro-N-(phenylcarbamothioyl)benzamide) to compare SAR trends .
Advanced: What strategies resolve contradictions in reported biological activities of benzamide derivatives?
Methodological Answer:
- Data Triangulation: Compare results across multiple assays (e.g., antimicrobial vs. anticancer screens) to identify context-dependent activity.
- Structural Reanalysis: Verify stereochemistry and purity via HPLC and single-crystal XRD to rule out impurities or isomerism .
- Meta-Analysis: Aggregate data from studies on analogs (e.g., AH-7921 or U-47700) to identify conserved pharmacophores .
Advanced: What in vitro/in vivo models evaluate pharmacokinetic properties?
Methodological Answer:
- In Vitro ADME:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis.
- In Vivo Models:
- Rodent Pharmacokinetics: Administer IV/orally and measure plasma concentration-time profiles (Cₘₐₓ, t₁/₂).
- Tissue Distribution: Radiolabel the compound and track accumulation in organs .
Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Kinetic Analysis: Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding.
- Biophysical Techniques:
- Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to purified proteins.
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS).
- Mutagenesis Studies: Engineer target proteins with key residue mutations (e.g., catalytic site) to validate binding hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
